Sapindoside B

Description

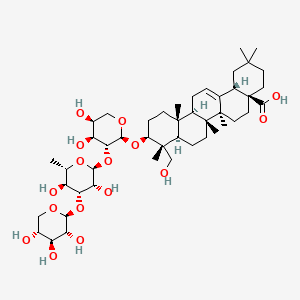

Structure

2D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGSHEHQJJTLLR-FNINEVAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276505 | |

| Record name | Sapindoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30994-75-3, 3582-25-0 | |

| Record name | Sapindoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030994753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapindoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Sapindoside B from Sapindus mukorossi

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Sapindoside B, a bioactive triterpenoid saponin from the pericarp of Sapindus mukorossi. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and the compound's proposed mechanism of action.

Introduction

Sapindus mukorossi, commonly known as soapnut, is a rich source of various saponins, with this compound being one of the significant bioactive constituents.[1] These natural surfactants exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[2] The effective isolation and purification of this compound are crucial for its further investigation and potential therapeutic applications. This guide outlines the key steps, from extraction to chromatographic purification and analytical verification.

Extraction of Total Saponins from Sapindus mukorossi

The initial step in isolating this compound is the extraction of total saponins from the dried and powdered pericarp of Sapindus mukorossi. The choice of solvent and extraction method significantly impacts the yield and purity of the crude saponin extract.

Solvent Selection and Extraction Yields

Various solvents have been investigated for their efficiency in extracting saponins from Sapindus mukorossi. The polarity of the solvent plays a crucial role, with aqueous-organic mixtures often providing the best results.[3][4]

| Solvent System | Solid-to-Liquid Ratio (g/mL) | Extraction Method | Reported Saponin Yield (%) | Reference |

| Water | 1:6 | Maceration (4 hours) | 30.48 | [5][6] |

| 50% (v/v) Aqueous Ethanol | 1:10 | Maceration (6 hours) | 78.1 (crude extract) | [3] |

| Ethanol | 1:10 | Maceration | High | [7] |

| Methanol | Not Specified | Not Specified | High | [8] |

Detailed Experimental Protocol: Ethanolic Extraction

This protocol describes a standard laboratory-scale procedure for the extraction of total saponins.

-

Preparation of Plant Material: Dry the pericarp of Sapindus mukorossi at 80°C for 72 hours and grind it into a fine powder.[3]

-

Maceration: Suspend the powdered plant material in 50% (v/v) aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).[3]

-

Extraction: Stir the mixture continuously for 6 hours at room temperature using a magnetic stirrer.[3]

-

Filtration: Separate the extract from the solid residue by filtration through a stainless steel sieve or appropriate filter paper.[4]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the crude saponin extract as a powder.[3]

Chromatographic Purification of this compound

The purification of this compound from the crude saponin extract is typically achieved through a multi-step chromatographic process, often involving macroporous resin, silica gel, and gel filtration chromatography.

Purification Strategy Overview

A common strategy involves a preliminary fractionation using macroporous resin to enrich the total saponin content, followed by silica gel column chromatography for the separation of individual saponins. A final polishing step using gel filtration chromatography can yield high-purity this compound.[9] A purity of over 90% can be achieved with this approach.[9]

Detailed Experimental Protocol: Multi-step Chromatography

This protocol outlines a comprehensive procedure for the purification of this compound.

-

Macroporous Resin Chromatography (Initial Fractionation):

-

Dissolve the crude saponin extract in water.

-

Load the aqueous solution onto an HP-20 macroporous resin column.[9]

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 20%, 40%, 60%, 80%, 100% ethanol).[9]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.[9] The fractions eluted with higher ethanol concentrations (e.g., 60-80%) are typically enriched with this compound.

-

-

Silica Gel Column Chromatography (Separation of Sapindosides):

-

Pool and concentrate the this compound-rich fractions from the previous step.

-

Adsorb the concentrated extract onto a small amount of silica gel and load it onto a pre-packed silica gel column.

-

Elute the column with a chloroform:methanol:water solvent system. A gradient elution can be employed, starting with a less polar mixture and gradually increasing the polarity (e.g., from 89.5:10:0.5 to 84.5:15:0.5 v/v/v).

-

Collect fractions and monitor by TLC/HPLC to isolate the fractions containing pure this compound.

-

-

Gel Filtration Chromatography (Final Polishing):

-

Pool the fractions containing this compound from the silica gel column and concentrate them.

-

Dissolve the residue in a minimal amount of chloroform:methanol (1:1, v/v).[9]

-

Load the dissolved sample onto a Sephadex LH-20 column equilibrated with the same solvent system.[9]

-

Elute isocratically with chloroform:methanol (1:1, v/v) and collect fractions.[9]

-

Monitor the fractions by TLC/HPLC and combine the fractions containing high-purity this compound.

-

Evaporate the solvent to obtain the purified this compound.

-

Analytical Characterization and Quantification

HPLC and High-Performance Thin Layer Chromatography (HPTLC) are powerful techniques for the identification and quantification of this compound.

HPLC and HPTLC Method Parameters

The following table summarizes typical parameters for the analysis of this compound.

| Parameter | HPLC Method | HPTLC Method |

| Stationary Phase | Reversed-phase C18 column | Pre-coated silica gel plates |

| Mobile Phase | Acetonitrile-water gradient | Chloroform:methanol:water |

| Detection | UV-visible detector at 215 nm[2] | Densitometric scanning at 630 nm (after derivatization)[2] |

| Linear Range | 30-200 µg/mL[2] | 11-220 µg[2] |

Detailed Analytical Protocols

4.2.1. HPLC Quantification Protocol

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 30 to 200 µg/mL.[2]

-

Sample Preparation: Accurately weigh the extract or purified fraction, dissolve it in methanol, and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at 215 nm.[2]

-

-

Analysis: Inject equal volumes of the standard solutions and sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

4.2.2. HPTLC Quantification Protocol

-

Standard and Sample Application: Apply known volumes of standard solutions (in the range of 11-220 µg) and sample solutions to a pre-coated silica gel HPTLC plate.[2]

-

Chromatogram Development: Develop the plate in a chamber saturated with a chloroform:methanol:water mobile phase.

-

Derivatization: After development, dry the plate and spray it with a suitable derivatizing agent, such as naphthoresorcinol reagent, followed by heating.

-

Densitometric Scanning: Scan the plate with a densitometer at 630 nm.[2]

-

Quantification: Correlate the peak areas of the sample with the calibration curve generated from the standards to determine the amount of this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Proposed Antibacterial Mechanism of Action

Caption: Proposed mechanism of this compound's antibacterial action on the cell membrane.

Conclusion

The isolation and purification of this compound from Sapindus mukorossi is a well-documented process that relies on a combination of solvent extraction and multi-step chromatographic techniques. The protocols and data presented in this guide provide a solid foundation for researchers to obtain high-purity this compound for further pharmacological and clinical studies. The synergistic antibacterial action of this compound, primarily targeting the bacterial cell membrane, underscores its potential as a novel antimicrobial agent.[10][11] Further research into optimizing these isolation processes and fully elucidating its mechanisms of action will be crucial for its development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. wjrr.org [wjrr.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Characterisation of sapindosides in Sapindus mukorosii saponin (reetha saponin) and quantitative determination of this compound | Semantic Scholar [semanticscholar.org]

- 6. Extraction and purification of saponins from Sapindus mukorossi - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Evaluation of Various Extraction Techniques for Secondary Metabolites from Bombax ceiba L. Flowering Plants along with In Vitro Anti-Diabetic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104744555A - Method for extracting and separating this compound from plant natural saponine soapberries - Google Patents [patents.google.com]

- 10. Synergistic antibacterial combination of Sapindoside A and B changes the fatty acid compositions and membrane properties of Cutibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The influence of synergistic antibacterial saponins, sapindoside A and B, on the fatty acid composition and membrane properties of Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

Sapindoside B: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapindoside B is a triterpenoid saponin that has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial and potential anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant materials, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its potential mechanisms of action.

Natural Sources and Abundance of this compound

This compound is predominantly found in plants belonging to the Sapindus genus, commonly known as soapnuts or soapberries. It has also been identified in other plant species. The pericarp (fruit wall) of Sapindus mukorossi is considered the most abundant natural source of this compound.

Table 1: Natural Sources and Abundance of this compound

| Plant Species | Family | Plant Part | Abundance of this compound | Reference(s) |

| Sapindus mukorossi | Sapindaceae | Pericarp (Fruit Wall) | A major constituent of the total saponin content (which ranges from 10-11.5% of the pericarp).[1] One study identified a fraction containing this compound that accounted for ≥98% of the total constituents of that fraction. | [2] |

| Sapindus rarak | Sapindaceae | Pericarp (Fruit Wall) | Present; a study on total saponin extraction yielded up to 354.92 mg of saponins per gram of dry pericarp, though the specific percentage of this compound was not detailed.[3] | |

| Acanthopanax sieboldianus | Araliaceae | Leaves | Isolated from the leaves; specific quantitative data on abundance is not readily available.[4] | |

| Nigella sativa var. hispidula | Ranunculaceae | Seeds | Present in the seeds; however, quantitative analysis has focused on other compounds like thymoquinone, and specific abundance data for this compound is limited. |

Experimental Protocols

Extraction and Isolation of this compound from Sapindus mukorossi Pericarp

This protocol describes a common method for the extraction and isolation of this compound, yielding a high-purity product.

a) Extraction of Total Saponins:

-

Preparation of Plant Material: Air-dry the pericarps of Sapindus mukorossi and grind them into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered pericarps in 50% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Alternatively, perform Soxhlet extraction with methanol.

-

-

Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform successive extractions with n-butanol.

-

Combine the n-butanol fractions and evaporate the solvent to yield the total saponin extract.

-

b) Isolation of this compound:

-

Macroporous Resin Chromatography:

-

Dissolve the total saponin extract in water and apply it to a macroporous resin column.

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the saponins with a gradient of ethanol in water.

-

-

Silica Gel Column Chromatography:

-

Subject the saponin-rich fraction to silica gel column chromatography.

-

Elute with a solvent system such as chloroform:methanol:water in a stepwise gradient.

-

-

Gel Filtration Chromatography:

-

Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with a mobile phase of methanol or a chloroform-methanol mixture.

-

-

Purity Assessment: Monitor the fractions and assess the purity of the isolated this compound using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). A purity of over 90% can be achieved with this method.

Workflow for Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

Quantitative Analysis of this compound by HPLC

This protocol provides a validated method for the quantification of this compound in plant extracts.[5][6]

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with a lower concentration of acetonitrile and gradually increase it over the course of the run.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 206 nm or 215 nm.[6]

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the dried plant extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, its antibacterial activity is attributed to its ability to disrupt the integrity of the bacterial cell membrane.

As a saponin, this compound may also influence inflammatory signaling pathways. Saponins, as a class of compounds, have been shown to modulate key inflammatory pathways such as NF-κB and PI3K/Akt/mTOR.

-

NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation. Some saponins can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain saponins have been found to inhibit this pathway, suggesting a potential mechanism for their anti-cancer properties.

General Saponin Interaction with Inflammatory Signaling Pathways

Caption: General inhibitory effect of saponins on inflammatory pathways.

Conclusion

This compound is a promising natural compound with significant biological activities. Sapindus mukorossi stands out as a rich and viable source for its isolation. The detailed protocols provided in this guide offer a solid foundation for researchers to extract, isolate, and quantify this compound for further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action.

References

- 1. eolss.net [eolss.net]

- 2. researchgate.net [researchgate.net]

- 3. journal.bcrec.id [journal.bcrec.id]

- 4. Saponins from leaves of Acanthopanax sieboldianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Characterisation of sapindosides in Sapindus mukorosii saponin (reetha saponin) and quantitative determination of this compound | Semantic Scholar [semanticscholar.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

Sapindoside B CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapindoside B, a triterpenoid saponin primarily isolated from the pericarp of Sapindus mukorossi, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, biological effects, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its extraction, quantification, and evaluation of its anticancer and anti-inflammatory properties are presented. Furthermore, this guide elucidates the proposed signaling pathways through which this compound exerts its therapeutic effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound is a complex glycosidic compound with a hederagenin aglycone backbone. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 30994-75-3 | [1][2] |

| Molecular Formula | C₄₆H₇₄O₁₆ | [1][2] |

| Molecular Weight | 883.07 g/mol | [1] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further therapeutic development.

Anticancer Activity

This compound has shown cytotoxic effects against various human cancer cell lines.[1] Studies on similar saponins suggest that these effects are mediated through the induction of apoptosis. The proposed mechanism involves the activation of both intrinsic and extrinsic apoptotic pathways.

Anti-inflammatory Activity

Saponins, including those from Sapindus species, are known to possess anti-inflammatory properties.[3][4][5] This activity is believed to be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and PI3K/Akt pathways.

Antimicrobial and Antifungal Activity

This compound has been reported to have antimicrobial effects, notably against Cutibacterium acnes, a bacterium implicated in acne.[6] It also exhibits antifungal properties, suggesting its potential use as a natural pesticide.[6]

Proposed Signaling Pathways

The therapeutic effects of this compound are underpinned by its modulation of critical cellular signaling pathways. Based on current literature for this compound and related saponins, the following pathways are proposed.

References

- 1. [PDF] Characterisation of sapindosides in Sapindus mukorosii saponin (reetha saponin) and quantitative determination of this compound | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of antioxidant, anti-inflammatory, analgesic and antipyretic activities of the stem bark of Sapindus mukorossi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saponin B, a novel cytostatic compound purified from Anemone taipaiensis, induces apoptosis in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility and Stability of Sapindoside B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of Sapindoside B, a triterpenoid saponin of significant interest in pharmaceutical and nutraceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of available data, detailed experimental protocols, and logical workflows to guide future studies.

Introduction to this compound

This compound is a naturally occurring saponin found in various plants, most notably in the pericarp of Sapindus mukorossi (Reetha).[1] Like other saponins, its amphiphilic nature, consisting of a lipophilic triterpenoid aglycone and hydrophilic sugar moieties, underpins its biological activity and physicochemical properties.[2] A thorough understanding of its solubility and stability is paramount for the development of effective formulations and for ensuring its therapeutic efficacy and safety.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its formulation into viable dosage forms. While comprehensive quantitative data across a wide range of solvents remains an area for further investigation, existing literature provides key insights. This compound is generally characterized as having low polarity and being poorly soluble in water.[3]

| Solvent | Reported Solubility | Data Type |

| Water | 3.81 x 10⁻⁷ to 3.06 x 10⁻⁴ mg/mL | Predicted[4] |

| Methanol | ≥ 1 mg/mL | Inferred[1] |

| Ethanol | Good (Qualitative) | General Saponin Data[5] |

| n-Butanol | Good (Qualitative) | General Saponin Data[5] |

Table 1: Summary of Reported Solubility Data for this compound.

Factors such as temperature, solvent composition, and pH are known to play a crucial role in the solubility and extractability of saponins in general.[5]

Stability Profile of this compound

The stability of this compound is a key determinant of its shelf-life and efficacy in pharmaceutical formulations. Saponins as a class are known to be susceptible to degradation under certain environmental conditions.

3.1 pH-Dependent Stability

3.2 Thermal Stability

Many saponins are reported to be relatively heat stable.[6] For instance, studies on saponins in soybean flour have shown that their degradation at elevated temperatures (80–130 °C) can be modeled using the Arrhenius equation, following first-order kinetics.[6] It is crucial to conduct specific thermal stability studies on this compound to determine its degradation kinetics and activation energy.

3.3 Photostability

The impact of light on the stability of this compound has not been extensively reported. As per ICH guidelines, photostability testing is a critical component of stability studies for new drug substances.

| Condition | Expected Stability | Supporting Evidence |

| Acidic pH | Low | General saponin characteristic (glycosidic bond hydrolysis)[5] |

| Neutral pH | Moderate to High | General expectation for glycosidic compounds. |

| Alkaline pH | Low | General saponin characteristic (glycosidic bond hydrolysis)[5] |

| Elevated Temperature | Moderate | General saponin characteristic[6] |

| Light Exposure | Data not available | Requires specific investigation as per ICH guidelines. |

Table 2: Predicted Stability Profile of this compound under Various Conditions.

Experimental Protocols

To facilitate further research and standardization, this section outlines detailed experimental protocols for determining the solubility and stability of this compound.

4.1 Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, methanol, ethanol, acetone, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as a stability-indicating HPLC-UV method (see section 4.2.2).

-

Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

4.2 Protocol for Stability Testing

Stability testing should be conducted in accordance with ICH guidelines to assess the influence of temperature, humidity, pH, and light on the integrity of this compound.

4.2.1 Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

-

Acidic and Basic Hydrolysis: Dissolve this compound in a range of acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified duration. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound and solutions of this compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

Photodegradation: Expose a solution of this compound to a light source with a specified illumination (e.g., 1.2 million lux hours) and near-ultraviolet energy (e.g., 200 watt hours/square meter), with a dark control for comparison.

4.2.2 Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.[1]

-

Column Temperature: 30 °C.

-

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the peak of this compound from all potential degradation product peaks.

Logical Workflows and Signaling Pathways

5.1 Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides standardized protocols for its further investigation. While qualitative data suggests poor water solubility and good solubility in some alcohols, there is a clear need for comprehensive quantitative studies across a broader range of pharmaceutically relevant solvents. Similarly, detailed kinetic studies are required to fully characterize its stability under various stress conditions. The provided experimental workflows and analytical method guidance aim to facilitate this research, ultimately enabling the successful development of this compound as a therapeutic agent.

References

- 1. Buy this compound | 30994-75-3 [smolecule.com]

- 2. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Characterisation of sapindosides in Sapindus mukorosii saponin (reetha saponin) and quantitative determination of this compound | Semantic Scholar [semanticscholar.org]

- 6. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Sapindoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapindoside B, a triterpenoid saponin found in plants of the Sapindus genus, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's properties, with a focus on its cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways potentially modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product-based drug discovery and development.

Introduction

Saponins are a diverse group of naturally occurring glycosides known for their wide range of biological activities. Among them, this compound, an oleanane-type triterpenoid saponin, has emerged as a compound of interest with potential therapeutic applications. Structurally, it consists of a hydrophobic aglycone (triterpenoid) linked to hydrophilic sugar moieties. This amphipathic nature is believed to contribute to its biological effects. This guide will systematically explore the documented pharmacological properties of this compound.

Cytotoxic and Anticancer Properties

This compound has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.[1]

Quantitative Data: In Vitro Cytotoxicity

Published studies indicate that this compound exhibits a broad range of cytotoxic activity. One study reported its efficacy against four human cancer cell lines, with IC50 values ranging from 1.88 to 27.20 μM.[1] While specific values for each cell line were not detailed in the referenced abstract, this range suggests a potent to moderate cytotoxic potential. For comparison, the cytotoxic activities of other related saponins are presented in the table below.

| Cell Line | Compound | IC50 (μM) | Reference |

| SGC-7901 (gastric) | This compound | 1.88 - 27.20 | [1] |

| HepG2 (liver) | This compound | 1.88 - 27.20 | [1] |

| HL-60 (leukemia) | This compound | 1.88 - 27.20 | [1] |

| U251MG (glioblastoma) | This compound | 1.88 - 27.20 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) or a known cytotoxic drug.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for an additional 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways in Anticancer Activity

The anticancer effects of saponins are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound require further elucidation, related saponins have been shown to influence the PI3K/Akt and MAPK pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity, particularly in combination with Sapindoside A, where a synergistic effect has been observed.[2] This suggests potential applications in addressing bacterial infections.

Quantitative Data: Antimicrobial Activity

| Organism | Compound/Extract | MIC (µg/mL) | Reference |

| Micrococcus luteus | Sapindoside A + B | Data not specified | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a known concentration.

-

Serial Dilution: In a 96-well plate, two-fold serial dilutions of the this compound stock solution are made in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound, particularly in synergy with Sapindoside A, is thought to involve the disruption of the bacterial cell membrane.

Caption: Proposed mechanism of antimicrobial action of this compound.

Anti-inflammatory Properties

Saponins, as a class of compounds, are known to possess anti-inflammatory properties. While specific quantitative data for this compound is limited, studies on extracts containing this compound suggest its potential in modulating inflammatory responses.

Quantitative Data: Anti-inflammatory Activity

A study on the methanolic extract of Sapindus emarginatus, which contains saponins including this compound, demonstrated a significant reduction in inflammation in an animal model.

| Model | Compound/Extract | Dose (mg/kg) | Inhibition (%) | Time Point | Reference |

| Carrageenan-induced paw edema | Methanolic extract of S. emarginatus | 400 | 65.5 | 3 h | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: Animals are divided into groups and administered either the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or different doses of this compound (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Potential Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of saponins are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Its inhibition is a major target for anti-inflammatory drug development.

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation. The three main MAPK families are ERK, JNK, and p38.

Caption: MAPK signaling pathway and potential inhibition by this compound.

Neuroprotective Properties

Emerging evidence suggests that saponins may possess neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases. The mechanisms are thought to involve antioxidant and anti-inflammatory actions.

Quantitative Data: Neuroprotective Effects

Direct quantitative data on the neuroprotective effects of isolated this compound is currently lacking in the literature. Research in this area is still in its early stages.

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves inducing toxicity in neuronal cells and measuring the protective effect of a test compound.

Principle: Neuronal cells (e.g., SH-SY5Y, PC12) are exposed to a neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta). The ability of this compound to prevent or reduce cell death is then quantified.

Methodology:

-

Cell Culture: Neuronal cells are cultured under standard conditions.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specific duration.

-

Induction of Neurotoxicity: A neurotoxin is added to the culture medium to induce cell damage.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.

Potential Mechanisms of Neuroprotection

The neuroprotective effects of saponins are likely multifactorial, involving the modulation of oxidative stress and inflammatory pathways within the central nervous system. The inhibition of NF-κB and MAPK signaling, as described in the anti-inflammatory section, is also relevant to neuroinflammation.

Caption: Potential mechanisms of this compound-mediated neuroprotection.

Conclusion and Future Directions

This compound is a promising natural compound with a range of pharmacological properties, including cytotoxic, antimicrobial, anti-inflammatory, and potentially neuroprotective effects. The available data, while still preliminary in some areas, highlights its potential for further investigation in drug discovery programs.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Determining the IC50 values of this compound against a wider panel of cancer cell lines and the MIC values against various pathogenic microorganisms.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound for each of its pharmacological effects.

-

In Vivo Efficacy and Safety: Conducting well-designed animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Synergistic Studies: Further exploring the synergistic effects of this compound with other natural compounds or conventional drugs.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific understanding of this compound continues to evolve.

References

The Cellular Mechanism of Action of Sapindoside B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapindoside B, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of the cellular and molecular mechanisms underlying the bioactivity of this compound. By synthesizing data from preclinical studies on this compound and related saponins, this document outlines its effects on cell viability, apoptosis, and key signaling pathways. Detailed experimental methodologies are provided to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Saponins are a diverse group of naturally occurring glycosides found in a wide array of plant species. They are characterized by their soap-like properties and have been shown to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] this compound, a prominent saponin, has demonstrated notable cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.[2] The primary focus of this guide is to elucidate the intricate cellular mechanisms through which this compound exerts its therapeutic effects.

Cytotoxicity and Induction of Apoptosis

A key mechanism of action for this compound and other saponins is the induction of apoptosis, or programmed cell death, in cancer cells.[3] This process is crucial for eliminating malignant cells without inducing an inflammatory response.

Effects on Cell Viability

The cytotoxic activity of saponins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not extensively documented in the public domain, data from studies on other structurally related saponins provide valuable insights into its potential potency across different cancer cell lines.

Table 1: IC50 Values of Various Saponins in Cancer Cell Lines

| Saponin/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |

| Steroidal Saponin Glycoside | MDA-MB-468 (Breast) | 12.5 | |

| Steroidal Saponin Glycoside | Caco-2 (Colon) | 12.5 | |

| Steroidal Saponin Glycoside | MCF-7 (Breast) | 100 | |

| Yamogenin | HeLa (Cervical) | ~37.3 (16.5 µg/mL) | [4] |

| Diosgenin | HeLa (Cervical) | ~39.2 (16.3 µg/mL) | [4] |

| Yamogenin | SKOV-3 (Ovarian) | ~37.8 (16.7 µg/mL) | [4] |

| Diosgenin | SKOV-3 (Ovarian) | ~46.4 (19.3 µg/mL) | [4] |

| KHF16 (Triterpenoid) | MCF7 (Breast) | 5.6 | [3] |

| KHF16 (Triterpenoid) | MDA-MB-231 (Breast) | 6.8 | [3] |

| KHF16 (Triterpenoid) | MDA-MB-468 (Breast) | 9.2 | [3] |

Note: The cytotoxic activity of this compound is expected to be within a similar range, but empirical validation is required.

Apoptotic Pathways

Saponins, and by extension this compound, can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to cell death.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands, such as Fas Ligand (FasL), to death receptors on the cell surface. This binding triggers a signaling cascade that directly activates caspases, including caspase-8, which then activates downstream executioner caspases.

Modulation of Key Signaling Pathways

The anticancer and anti-inflammatory effects of saponins are also attributed to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation and cancer progression.[5] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[6] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[6] Saponins have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5]

References

- 1. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. db-thueringen.de [db-thueringen.de]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of Sapindoside B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available, though limited, toxicological information on Sapindoside B. A comprehensive safety assessment is hindered by the scarcity of dedicated studies on this specific compound. Much of the data presented herein is based on studies of saponin mixtures or structurally related compounds, and this should be carefully considered when evaluating the toxicological profile of this compound. Further empirical studies are essential for a definitive safety evaluation.

Executive Summary

This compound, a triterpenoid saponin found in plants of the Sapindus genus, has garnered interest for its potential pharmacological activities. However, a thorough toxicological evaluation is paramount for its consideration in any drug development pipeline. This technical guide provides a summary of the available toxicological data, outlines standard experimental protocols for its assessment, and explores potential mechanisms of toxicity based on related compounds. The current body of evidence is insufficient to establish a complete safety profile for this compound, highlighting significant data gaps in acute, sub-chronic, chronic, reproductive, and developmental toxicity, as well as genotoxicity.

Toxicological Data

The available quantitative toxicological data for this compound is sparse. The following tables summarize the limited information, primarily derived from studies on saponin mixtures containing this compound or from structurally analogous compounds.

Acute Toxicity

There is no specific acute toxicity data available for isolated this compound. A study on a saponin mixture from Sapindus mukorossi provides the following data:

| Test Substance | Animal Model | Route of Administration | LD50 (95% CI) | Reference |

| Saponins from Sapindus mukorossi | Female Wistar Rats | Oral | 9260 mg/kg (6360 - 13,500 mg/kg) | [1][2] |

| Saponins from Sapindus mukorossi | Male Wistar Rats | Oral | 7940 mg/kg (4890 - 12,900 mg/kg) | [1][2] |

| Saponins from Sapindus mukorossi | Female and Male Wistar Rats | Dermal | >5000 mg/kg | [1][2] |

Note: The specific concentration of this compound in the tested saponin mixture was not reported.

Repeated-Dose Toxicity

No data is currently available for the sub-chronic or chronic toxicity of this compound.

Genotoxicity

No in vitro or in vivo genotoxicity studies specifically on this compound have been identified in the public domain.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound.

Cytotoxicity

This compound has demonstrated cytotoxic effects against various human cancer cell lines, comparable to the chemotherapeutic agent cisplatin[3]. The mechanism of this cytotoxicity is suggested to be through the induction of apoptosis[4][5][6][7][8].

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols would be appropriate for a comprehensive safety assessment of this compound.

Acute Oral Toxicity (OECD 423)

-

Principle: The acute toxic class method involves a stepwise procedure with a limited number of animals at each step. The outcome is the classification of the substance into a toxicity category based on the observed mortality.

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose of 300 mg/kg is administered orally to a group of three fasted female rats.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

If mortality occurs in two or three animals, the test is repeated with a lower dose (50 mg/kg). If one animal dies, the test is repeated at the same dose. If no animals die, the test is repeated with a higher dose (2000 mg/kg).

-

Body weight is recorded weekly.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Sub-chronic Oral Toxicity (90-Day Study; OECD 408)

-

Principle: To characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

-

Animal Model: Rodents, typically rats (at least 10 males and 10 females per group).

-

Procedure:

-

The test substance is administered daily by gavage or in the diet/drinking water for 90 days.

-

At least three dose levels and a concurrent control group are used.

-

Daily clinical observations are performed.

-

Body weight and food/water consumption are measured weekly.

-

Hematology and clinical biochemistry parameters are analyzed at termination.

-

A full necropsy is performed on all animals, and organs are weighed.

-

Histopathological examination of organs from the control and high-dose groups is conducted.

-

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-

Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively.

-

Test System: At least five strains of bacteria are used, covering both base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101))[5][9][10][11].

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 mix).

-

The test substance is mixed with the bacterial culture and plated on a minimal agar medium lacking the required amino acid.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells[12][13][14][15][16].

-

Test System: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

-

Cells are harvested at a predetermined time after treatment, following the addition of a metaphase-arresting agent (e.g., colcemid).

-

Cells are fixed, stained, and metaphase spreads are prepared on microscope slides.

-

At least 200 metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

A significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Principle: To detect damage to chromosomes or the mitotic spindle in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes[4][17][18].

-

Animal Model: Rodents, typically mice or rats (at least 5 animals per sex per group).

-

Procedure:

-

Animals are administered the test substance, usually via oral gavage or intraperitoneal injection.

-

Bone marrow or peripheral blood is sampled at appropriate times after treatment (e.g., 24 and 48 hours).

-

Smears are prepared, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (immature red blood cells).

-

At least 4000 polychromatic erythrocytes per animal are scored.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

-

Potential Mechanisms of Toxicity and Signaling Pathways

Direct evidence for the signaling pathways involved in this compound toxicity is lacking. However, studies on its aglycone, hederagenin, and other structurally related oleanane triterpenoid saponins provide insights into potential mechanisms.

The biological activities of hederagenin and its glycosides, including their cytotoxic and anti-inflammatory effects, are attributed to their ability to modulate key cellular signaling pathways[13][17]. These include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is crucial in regulating inflammatory responses and cell survival. Inhibition of NF-κB signaling can lead to apoptosis.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is a major cell survival pathway. Inhibition of PI3K/Akt signaling can promote apoptosis.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.

It is plausible that the cytotoxic effects of this compound are mediated through the modulation of one or more of these signaling pathways, ultimately leading to the induction of apoptosis in susceptible cells. The interaction of saponins with cell membranes, leading to increased permeability and disruption of cellular integrity, is another potential mechanism of cytotoxicity[7][9].

Visualizations

Experimental Workflows

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Conclusion and Recommendations

The currently available data is insufficient to form a comprehensive toxicological profile for this compound. While preliminary in vitro studies suggest cytotoxic potential against cancer cell lines, likely through the induction of apoptosis via modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, there is a critical lack of in vivo data.

To adequately assess the safety of this compound for any potential therapeutic application, the following studies are strongly recommended:

-

Acute Toxicity Studies: To determine the LD50 and identify the acute toxicological effects.

-

Repeated-Dose Toxicity Studies: 28-day and 90-day studies to evaluate the effects of sub-chronic exposure and identify target organs.

-

Genotoxicity Battery: A standard battery of tests including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test to assess mutagenic and clastogenic potential.

-

Reproductive and Developmental Toxicity Studies: To evaluate potential effects on fertility and embryonic/fetal development.

Without these fundamental toxicological studies, the development of this compound as a therapeutic agent carries significant and unquantified risks.

References

- 1. Potential Cytotoxicity, Pharmacokinetics, and Excretion Properties of this compound from the Seeds of Nigella sativa var. hispidula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponin B, a novel cytostatic compound purified from Anemone taipaiensis, induces apoptosis in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel steroidal saponin glycoside from Fagonia indica induces cell-selective apoptosis or necrosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of some hederagenin diglycosides: haemolysis, cytotoxicity and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The influence of synergistic antibacterial saponins, sapindoside A and B, on the fatty acid composition and membrane properties of Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Progress in Health Benefits of Hederagenin and Its Glycosides [mdpi.com]

- 12. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic Oleanane-Type Triterpenoid Saponins from the Rhizomes of Anemone rivularis var. flore-minore [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemosensitizing Effect of Saikosaponin B on B16F10 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Historical Journey and Scientific Unveiling of Sapindoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapindoside B, a triterpenoid saponin, has emerged from the annals of traditional medicine to become a subject of significant scientific scrutiny. Primarily isolated from the plant genus Sapindus, notably Sapindus mukorossi, this natural compound has demonstrated a compelling spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects. This technical guide provides an in-depth exploration of the historical research and discovery of this compound, detailing its isolation, structural elucidation, and the experimental methodologies that have been pivotal in its characterization. Furthermore, this document consolidates the quantitative data regarding its biological efficacy and illustrates the current understanding of its molecular mechanisms of action through detailed signaling pathway diagrams.

A Historical Perspective: The Discovery of this compound

The journey of this compound's discovery is rooted in the exploration of natural products from plants with a history of use in traditional medicine. The genus Sapindus, commonly known as soapberry or soapnut, has been utilized for centuries for its detergent and medicinal properties. The formal scientific identification and structural elucidation of this compound were first reported in the 1970s.

Pioneering work by Chirva and colleagues in 1970 was instrumental in the initial isolation and characterization of a series of saponins from Sapindus mukorossi, including this compound. Their research laid the groundwork for future investigations into the chemical composition and biological potential of these natural compounds. Subsequent studies have expanded the known natural sources of this compound to include other plants such as Nigella sativa var. hispidula[1].

The structural architecture of this compound was meticulously pieced together using a combination of chemical degradation and advanced spectroscopic techniques. It was identified as a triterpenoid saponin with a hederagenin-type aglycone core, a common structural feature among many bioactive saponins[2]. The complex oligosaccharide chain attached to the aglycone was determined through detailed analysis, revealing the complete stereochemistry of this intricate molecule.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in potential therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₄O₁₆ | [3] |

| Molecular Weight | 883.07 g/mol | [2] |

| Class | Oleanane-type triterpenoid saponin | [2] |

| Aglycone | Hederagenin | |

| Appearance | White or off-white powder | [4] |

| Solubility | Soluble in methanol, ethanol; poorly soluble in water | [4] |

Experimental Protocols

The isolation and characterization of this compound require a series of meticulous experimental procedures. The following sections provide detailed methodologies for these key processes.

Extraction and Isolation of this compound from Sapindus mukorossi

This protocol outlines a common method for the extraction and isolation of this compound from the pericarp of Sapindus mukorossi.

Workflow for Extraction and Isolation of this compound

Caption: A schematic representation of the workflow for extracting and isolating this compound.

-

Preparation of Plant Material: The pericarps of Sapindus mukorossi are dried, typically in an oven at 60-80°C, and then pulverized into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent. A common method involves reflux extraction with 70% ethanol for 2-3 hours. The process is typically repeated three times to ensure maximum extraction efficiency.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude saponin extract.

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and subjected to column chromatography using a macroporous adsorption resin (e.g., HP-20). The column is first washed with water to remove sugars and other polar impurities, followed by gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, 90% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Silica Gel Column Chromatography: Fractions enriched with this compound (identified by TLC) are pooled, concentrated, and further purified by silica gel column chromatography. A typical mobile phase is a gradient of chloroform-methanol-water. For instance, starting with a ratio of 89.5:10:0.5 and gradually increasing the polarity.

-

Final Purification: For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the qualitative and quantitative analysis of this compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with 20% acetonitrile, increasing to 90% over 30 minutes.

-

Detection: UV detection at 215 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

-

Solvent: Deuterated methanol (CD₃OD) or pyridine-d₅.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

1H NMR Spectral Data (in CD₃OD, representative shifts):

-

Aglycone: Signals for six tertiary methyl groups (δ 0.93-1.24 ppm), an olefinic proton at C-12 (δ ~5.47 ppm), and a proton at C-3 (δ ~4.23 ppm)[2].

-

Sugar Moieties: Anomeric protons are typically observed at δ ~5.05 ppm (α-L-arabinopyranose), δ ~6.20 ppm (α-L-rhamnopyranose), and δ ~5.30 ppm (β-D-xylopyranose)[2].

-

-

13C NMR Spectral Data (in CD₃OD, representative shifts):

-

Aglycone: Carbonyl carbon at C-28 (δ ~180 ppm), olefinic carbons at C-12 and C-13 (δ ~122 and ~144 ppm, respectively), and the oxygenated carbon at C-3 (δ ~89 ppm)[2].

-

Biological Activities and Quantitative Data

This compound has been reported to possess a range of biological activities. The following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of Saponins and Saponin-Containing Fractions

| Cell Line | Compound/Extract | IC₅₀ (µM) | Source |

| MDA-MB-468 (Breast Cancer) | Saponin glycoside from Fagonia indica | 12.5 | [5] |

| Caco-2 (Colon Cancer) | Saponin glycoside from Fagonia indica | 12.5 | [5] |

| MCF-7 (Breast Cancer) | Saponin glycoside from Fagonia indica | 100 | [5] |

| HeLa (Cervical Cancer) | Fenugreek Seed Fraction C (high saponin) | 3.91 µg/mL | [6] |

| SKOV-3 (Ovarian Cancer) | Fenugreek Seed Fraction C (high saponin) | 3.97 µg/mL | [6] |

| MOLT-4 (Leukemia) | Fenugreek Seed Fraction C (high saponin) | 7.75 µg/mL | [6] |

Note: Data for pure this compound is limited in publicly available literature; much of the research has been conducted on saponin-rich extracts or other saponins.

Table 2: Antimicrobial Activity of Sapindus Saponins

| Microorganism | Compound/Extract | MIC (mg/mL) | Source |

| Salmonella paratyphi A | Sapindus saponin water extract | 25 | [7] |

| Shigella dysenteriae | Sapindus saponin water extract | 25 | [7] |

| Listeria welshimeri | Sapindus saponin water extract | 25 | [7] |

| Escherichia coli | Sapindus saponin water extract | 25 | [7] |

| Pseudomonas aeruginosa | Sapindus saponin water extract | 25 | [7] |

| Staphylococcus aureus | Sapindus saponin water extract | 25 | [7] |

Note: MIC values can vary depending on the specific saponin composition of the extract and the testing methodology.

Mechanisms of Action and Signaling Pathways

The therapeutic potential of this compound is underscored by its interaction with various cellular and molecular pathways.

Antibacterial Mechanism of Action

The antibacterial activity of this compound, often in synergy with Sapindoside A, primarily targets the bacterial cell membrane.

Antibacterial Mechanism of this compound

Caption: Proposed antibacterial mechanism of this compound targeting the cell membrane and fatty acid synthesis.

Studies have shown that the combination of Sapindoside A and B can alter the fatty acid composition of the bacterial cell membrane, leading to increased surface hydrophobicity and reduced membrane fluidity[5]. Molecular docking studies suggest an interaction with enzymes essential for bacterial fatty acid synthesis, such as FabD[5]. This disruption of the cell membrane integrity ultimately leads to cell lysis and death.

Anticancer Mechanism of Action (Generalized for Saponins)

While specific signaling pathways for this compound are still under investigation, the anticancer effects of triterpenoid saponins are generally attributed to the induction of apoptosis.

Generalized Apoptosis Induction by Triterpenoid Saponins

Caption: A generalized model of apoptosis induction in cancer cells by triterpenoid saponins.

Saponins can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. This can involve the upregulation of pro-apoptotic proteins like FasL and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2[6]. These events culminate in the activation of effector caspases, like caspase-3, which execute the apoptotic program.

Anti-inflammatory Mechanism of Action (Generalized for Saponins)

The anti-inflammatory properties of saponins are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.

Generalized Anti-inflammatory Signaling of Saponins

Caption: A simplified diagram illustrating the general anti-inflammatory mechanism of saponins.

Many saponins have been shown to inhibit the activation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, saponins can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby mitigating the inflammatory response.

Conclusion and Future Directions

The historical and ongoing research into this compound has firmly established it as a natural product of significant interest. From its initial discovery and structural elucidation to the contemporary investigation of its biological activities, this compound continues to be a promising candidate for further drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, enabling more standardized and reproducible studies.